
Butyric acid, 4,4'-thiodi-, dioctadecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of butyric acid, where two butyric acid molecules are linked via a sulfur atom and esterified with octadecyl alcohol. This compound is used in various industrial applications due to its stability and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4,4’-thiodi-, dioctadecyl ester typically involves the esterification of 4,4’-thiodibutyric acid with octadecyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of butyric acid, 4,4’-thiodi-, dioctadecyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality ester. The final product is often subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4,4’-thiodi-, dioctadecyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted esters or thioesters.
Scientific Research Applications
Butyric acid, 4,4’-thiodi-, dioctadecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential role in modulating biological pathways and as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its stability and functional properties.
Mechanism of Action
The mechanism of action of butyric acid, 4,4’-thiodi-, dioctadecyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester groups can be hydrolyzed to release butyric acid, which is known to modulate various biological pathways. The sulfur atom in the compound can also participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Butyric acid, octadecyl ester: Similar ester structure but lacks the sulfur linkage.
4,4’-Dithiodibutyric acid: Contains a similar sulfur linkage but lacks the ester groups.
Octadecyl butanoate: Similar ester structure but with a different acid component.
Uniqueness
Butyric acid, 4,4’-thiodi-, dioctadecyl ester is unique due to its dual ester groups linked via a sulfur atom, providing distinct chemical and physical properties. This structure imparts stability and functional versatility, making it suitable for various applications in research and industry.
Properties
CAS No. |
3895-83-8 |
|---|---|
Molecular Formula |
C44H86O4S |
Molecular Weight |
711.2 g/mol |
IUPAC Name |
octadecyl 4-(4-octadecoxy-4-oxobutyl)sulfanylbutanoate |
InChI |
InChI=1S/C44H86O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)37-35-41-49-42-36-38-44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
InChI Key |
YVQOUDHDIAUWPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCSCCCC(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethylpyrazino[2,3-d]pyridazine-5,8-diamine](/img/structure/B14169832.png)
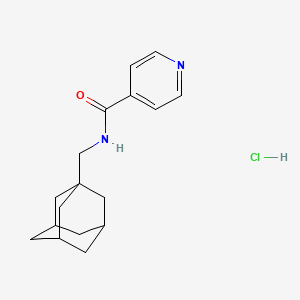
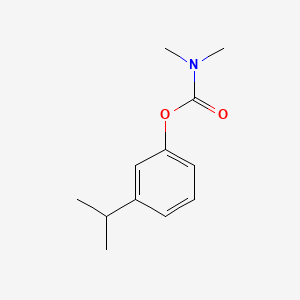
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
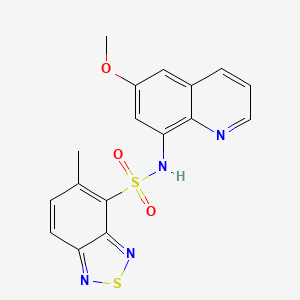
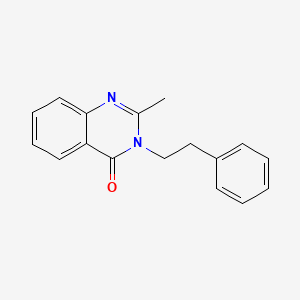
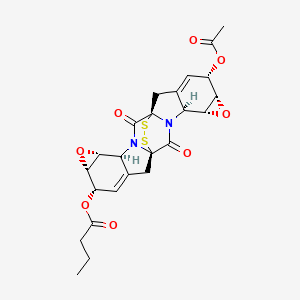
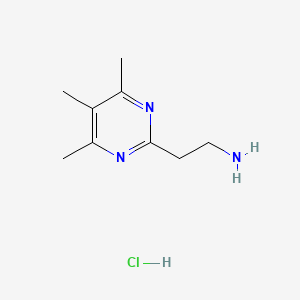
![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)


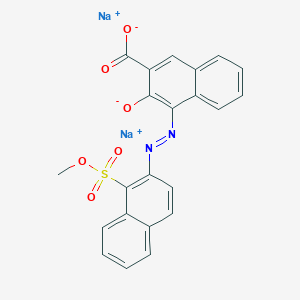
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
